molecular formula C10H11N3 B3031655 2-[(1-Imidazolyl)methyl]aniline CAS No. 61292-50-0

2-[(1-Imidazolyl)methyl]aniline

Cat. No.: B3031655
CAS No.: 61292-50-0
M. Wt: 173.21 g/mol
InChI Key: QTGCFYAOEWCKHO-UHFFFAOYSA-N
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Description

2-[(1-Imidazolyl)methyl]aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nitration of Aromatic Compounds

2-[(1-Imidazolyl)methyl]aniline and its derivatives have been explored in the nitration of aromatic compounds. For instance, a study by Zolfigol et al. (2012) discussed the use of an imidazole-derived acidic ionic liquid for efficient nitration, emphasizing its role in aromatic compound transformations.

Electrosynthesis and Electrocatalytic Properties

In the field of electrosynthesis, imidazole derivatives like this compound have shown significant application. Research by Qi et al. (2005) demonstrates their use in the electropolymerization of aniline, indicating their role in enhancing electrocatalytic activities.

Gastric Acid Secretion Inhibition

The compound's derivatives have also been studied for their biological activities. Yamakawa et al. (1991) synthesized various substituted 2-[(2-imidazolylsulfinyl)methyl]anilines, finding them effective as H+/K(+)-ATPase inhibitors, which are crucial in controlling gastric acid secretion.

Transition Metal Complexes

The formation of transition metal complexes with imidazole-based ligands is another significant area. Shen et al. (2018) synthesized copper(II) and zinc(II) complexes with an imidazole derivative, revealing their potential in catalysis and antioxidant activities.

Synthesis of Benzimidazoquinazoline Derivatives

Imidazole-based anilines are also used in synthesizing complex organic structures. Ambethkar et al. (2018) reported a method for creating benzimidazo[1,2-c]quinazoline derivatives, illustrating the compound's utility in organic synthesis.

Transfer Hydrogenation

The use of imidazole derivatives in transfer hydrogenation reactions has been explored. Zhou et al. (2012) synthesized pyridine-substituted imidazoles, highlighting their effectiveness in catalyzing hydrogen transfer reactions of aniline with glycol.

Ionic Liquid Catalysis

Imidazole derivatives play a role in ionic liquid catalysis. Zhang et al. (2010) investigated the use of an acid-base bifunctional ionic liquid for the reaction of aniline and dimethyl carbonate, demonstrating the compound's catalytic capabilities.

Future Directions

Imidazoles, including 2-[(1-Imidazolyl)methyl]aniline, have a wide range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Properties

IUPAC Name

2-(imidazol-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGCFYAOEWCKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545147
Record name 2-[(1H-Imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61292-50-0
Record name 2-[(1H-Imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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